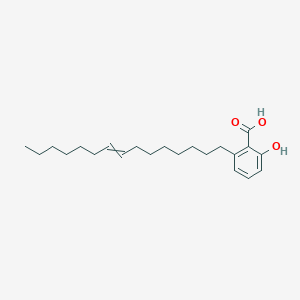
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate
Descripción general
Descripción
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate is an organic compound with the molecular formula C12H13NO4. It is a derivative of acetoacetic acid and is characterized by the presence of an ethyl ester group, an acetamido group, and a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Mecanismo De Acción
Mode of Action
It is suggested that it might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . More detailed studies are needed to confirm this and to understand the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate may be involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It is suggested that the compound might have some biological activity, as indicated by the antibacterial and antifungal screening of its copper(II) complex . More research is needed to confirm these effects and to understand their implications .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including arylamine N-acetyltransferases, which are involved in the acetylation of arylamines. The interaction between this compound and these enzymes is crucial for the formation of acetylated products, which can have various biological activities .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of insulin-like growth factor-1 receptor (IGF-1R), which plays a critical role in cell growth and differentiation . By interacting with IGF-1R, this compound can potentially alter downstream signaling pathways, leading to changes in gene expression and cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, such as arylamine N-acetyltransferases, and modulate their activity . This binding interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound’s stability may be influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the acetylation of arylamines. This compound interacts with enzymes such as arylamine N-acetyltransferases, which catalyze the transfer of acetyl groups to arylamines . This acetylation process is important for the formation of acetylated products that can have diverse biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell . Additionally, binding proteins may interact with this compound, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2-acetamidobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of hydroxy derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Comparación Con Compuestos Similares
Ethyl 2-(2-acetamidophenyl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the acetamido and phenyl groups.
2-Acetamidobenzoyl chloride: A precursor in the synthesis of this compound, with different reactivity and applications.
Acetoacetic acid derivatives: A broad class of compounds with varying substituents and functional groups, each with unique properties and applications.
Propiedades
IUPAC Name |
ethyl 2-(2-acetamidophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)9-6-4-5-7-10(9)13-8(2)14/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMFAHBJVNTTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967782 | |
| Record name | N-{2-[Ethoxy(oxo)acetyl]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7671-90-1, 5323-91-1 | |
| Record name | NSC297396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[Ethoxy(oxo)acetyl]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)






![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)

